

# Application Notes and Protocols: NBI-35965 for Mouse Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of NBI-35965, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, in preclinical mouse models of anxiety. This document outlines recommended dosages, detailed experimental protocols for common behavioral assays, and an overview of the underlying signaling pathways.

### **Introduction to NBI-35965**

NBI-35965 is a potent and selective, orally active, and brain-penetrant non-peptide antagonist of the CRF1 receptor. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, NBI-35965 effectively mitigates the physiological and behavioral responses to stress, demonstrating significant anxiolytic potential in preclinical studies. The CRF system, particularly the CRF1 receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is heavily implicated in the pathophysiology of anxiety and mood disorders.[1][2]

### **Quantitative Data Summary**

The following tables summarize the reported dosages of NBI-35965 used in rodent models. It is crucial to note that optimal dosage may vary depending on the specific mouse strain, age, sex, and the nature of the anxiety model being employed.

Table 1: Recommended Dosage of NBI-35965 in Mice



| Route of<br>Administration        | Dosage Range | Species | Effect<br>Observed                                  | Reference                                                 |
|-----------------------------------|--------------|---------|-----------------------------------------------------|-----------------------------------------------------------|
| Oral Gavage<br>(p.o.)             | 20 mg/kg     | Mouse   | Reduction of<br>stress-induced<br>ACTH production   | Not explicitly<br>stated in<br>provided search<br>results |
| Intracerebroventr icular (i.c.v.) | 10 ng/mouse  | Mouse   | Prevention of LPS-induced visceral hypersensitivity | [3]                                                       |

Table 2: Reported Dosages of NBI-35965 in Rats (for reference)

| Route of<br>Administration | Dosage Range          | Species | Effect<br>Observed                                                 | Reference |
|----------------------------|-----------------------|---------|--------------------------------------------------------------------|-----------|
| Oral Gavage<br>(p.o.)      | 1, 3, 10, 30<br>mg/kg | Rat     | Dose-dependent inhibition of [125I]sauvagine binding at CRF1 sites | [4]       |
| Intravenous (i.v.)         | 5, 10 mg/kg           | Rat     | Prevention of CRD- and CRF- induced locus coeruleus activation     | [5]       |
| Subcutaneous<br>(s.c.)     | 20 mg/kg              | Rat     | Abolished stress-<br>induced visceral<br>hyperalgesia              | [4]       |

## **Signaling Pathway**

NBI-35965 exerts its anxiolytic effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). Activation of the CRF1 receptor by CRF initiates a cascade of intracellular



signaling events primarily through the G $\alpha$ s protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological and behavioral manifestations of stress and anxiety.[6][7] The CRF1 receptor can also signal through other pathways, including the G $\alpha$ q-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK)-MAP kinase cascade.[7]



Click to download full resolution via product page

CRF1 Receptor Signaling Pathway

### **Experimental Protocols**

The following are detailed protocols for assessing the anxiolytic effects of NBI-35965 in common mouse behavioral assays.

### I. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

#### A. Materials:

- Elevated plus maze apparatus (two open arms, two closed arms, and a central platform)
- Video recording and tracking software



- NBI-35965
- Vehicle (e.g., sterile saline, distilled water, or a specific vehicle solution as per the manufacturer's recommendation)
- Administration supplies (e.g., oral gavage needles, syringes)

#### B. Protocol:

- Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to the experiment.
- Drug Administration:
  - Prepare a solution of NBI-35965 in the appropriate vehicle.
  - Administer NBI-35965 or vehicle to the mice via the desired route (e.g., oral gavage). A
     pre-treatment time of 30-60 minutes is commonly used for orally administered compounds.
- Testing Procedure:
  - Place the mouse in the center of the elevated plus maze, facing one of the open arms.
  - Allow the mouse to freely explore the maze for a 5-minute period.
  - Record the session using a video camera positioned above the maze.
- Data Analysis:
  - Using the tracking software, analyze the following parameters:
    - Time spent in the open arms
    - Time spent in the closed arms
    - Number of entries into the open arms
    - Number of entries into the closed arms



- Total distance traveled
- An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.





Click to download full resolution via product page

#### Elevated Plus Maze Experimental Workflow

### **II. Open Field Test (OFT)**

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the reluctance of the mouse to explore the central, more exposed area of the open field.

#### A. Materials:

- Open field apparatus (a square arena with walls)
- · Video recording and tracking software
- NBI-35965
- Vehicle
- Administration supplies

#### B. Protocol:

- Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to the experiment.
- Drug Administration:
  - Administer NBI-35965 or vehicle as described in the EPM protocol. A 30-60 minute pretreatment time is recommended for oral administration.
- Testing Procedure:
  - Gently place the mouse in the center of the open field arena.
  - Allow the mouse to explore the arena for a period of 5-10 minutes.
  - Record the session with an overhead video camera.



#### Data Analysis:

- Define a "center zone" (typically the central 25-50% of the arena) and a "peripheral zone" within the tracking software.
- Analyze the following parameters:
  - Time spent in the center zone
  - Distance traveled in the center zone
  - Total distance traveled in the entire arena
  - Rearing frequency
- An anxiolytic effect is indicated by a significant increase in the time spent and/or distance traveled in the center zone, without a significant change in total locomotor activity.

### **III. Light-Dark Box Test**

This test is based on the conflict between the innate exploratory behavior of mice and their aversion to a brightly lit environment.

#### A. Materials:

- Light-dark box apparatus (a box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening between them)
- Video recording and tracking software or infrared beams to detect transitions
- NBI-35965
- Vehicle
- Administration supplies
- B. Protocol:
- Habituation: Acclimate mice to the testing room for at least 30-60 minutes.



- Drug Administration:
  - Administer NBI-35965 or vehicle as previously described, with a 30-60 minute pretreatment time for oral administration.
- Testing Procedure:
  - Place the mouse in the dark compartment of the apparatus.
  - Allow the mouse to freely explore both compartments for a 5-10 minute period.
  - Record the session, paying close attention to the mouse's transitions between the two compartments.
- Data Analysis:
  - Analyze the following parameters:
    - Time spent in the light compartment
    - Latency to first enter the light compartment
    - Number of transitions between the two compartments
  - An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions.

### Conclusion

NBI-35965 is a valuable pharmacological tool for investigating the role of the CRF1 receptor in anxiety. The protocols outlined in these application notes provide a framework for conducting robust and reproducible preclinical studies in mouse models of anxiety. Researchers should carefully consider the specific parameters of their experimental design, including mouse strain, sex, and the chosen behavioral paradigm, to optimize the use of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NBI-35965 for Mouse Models of Anxiety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560253#recommended-dosage-of-nbi-35965-for-mouse-models-of-anxiety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com